molecular formula C10H14O2 B13881617 1-(Cyclohexen-1-yl)cyclopropane-1-carboxylic acid

1-(Cyclohexen-1-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13881617
M. Wt: 166.22 g/mol
InChI Key: QUPYPAXCKAGMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclohexen-1-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H14O2 It is characterized by a cyclohexene ring attached to a cyclopropane carboxylic acid group

Preparation Methods

The synthesis of 1-(Cyclohexen-1-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of cyclohexene using a carboxylic acid derivative. The reaction conditions typically include the use of a strong base and a suitable solvent to facilitate the formation of the cyclopropane ring. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(Cyclohexen-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction may produce cyclohexanol derivatives.

Scientific Research Applications

1-(Cyclohexen-1-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific industrial applications.

Mechanism of Action

The mechanism by which 1-(Cyclohexen-1-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The cyclopropane ring can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Cyclohexen-1-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

    Cyclohexanecarboxylic acid: This compound has a similar cyclohexane ring but lacks the cyclopropane group, resulting in different chemical properties and reactivity.

    Cyclopropane-1-carboxylic acid: This compound contains a cyclopropane ring but lacks the cyclohexene group, leading to different applications and reactivity.

    Cyclohexene derivatives: Compounds with similar cyclohexene structures but different functional groups can be compared to highlight the unique properties of this compound.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-(cyclohexen-1-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H14O2/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h4H,1-3,5-7H2,(H,11,12)

InChI Key

QUPYPAXCKAGMNM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2(CC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.